N,N-Dimethylmethacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

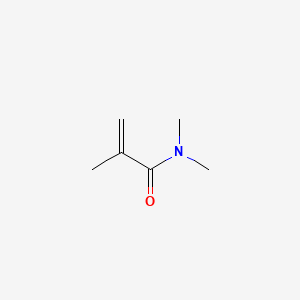

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZCJXEAOZAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81665-88-5 | |

| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30220052 | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-91-6 | |

| Record name | Dimethylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6976-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylmethacrylamide

This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylmethacrylamide (DMMA), a valuable monomer in polymer chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly presented data.

Physical and Chemical Properties

This compound is a colorless to light yellow or light orange clear liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6976-91-6[2] |

| Molecular Formula | C6H11NO[2] |

| Molecular Weight | 113.16 g/mol [2] |

| Density | 0.94 g/mL[2] |

| Boiling Point | 65-67 °C at 10 mmHg[1][2] |

| Melting Point | -14.53 °C (Predicted)[2] |

| Flash Point | 83 °C[1] |

| Refractive Index | 1.46[1] |

| IUPAC Name | N,N,2-trimethylprop-2-enamide[1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are two distinct methods.

Method 1: From Methyl Acrylate and Dimethylamine

A common industrial method involves a multi-step process starting from methyl acrylate and dimethylamine. This process includes an initial addition reaction, followed by an amidation reaction and subsequent cracking to yield the final product. The overall yield for this process is reported to be in the range of 85-91.2%.[3]

Experimental Protocol:

-

Addition Reaction: Methyl acrylate and dimethylamine are reacted to form the addition product, 3-methoxy-N,N-dimethyl propionamide. The reaction temperature is maintained between 45-55 °C to ensure a high conversion rate of methyl acrylate.[3]

-

Amidation Reaction: Once the content of methyl acrylate in the reaction mixture is below 5%, a catalyst such as sodium methoxide is introduced. Gaseous dimethylamine is then introduced, and the temperature is controlled at 40-50 °C. The reaction proceeds until the concentration of the addition product is less than 0.6%, yielding the intermediate 3-dimethylamino-N,N-dimethylpropionamide.[3]

-

Cracking Reaction: The intermediate is subjected to a cracking reaction in the presence of a catalyst like concentrated sulfuric acid to produce the crude this compound.[3]

-

Purification: The crude product is purified by rectification. The crude product is heated to 80 °C under a vacuum of at least -0.095 MPa. The fraction collected with a tower top temperature of 60-80 °C is the purified this compound.[3]

Method 2: From Potassium Acetylene and Dimethylamino Formyl Iodine

An alternative synthesis route involves the reaction of potassium acetylene with dimethylamino formyl iodine, followed by hydrogenation.

Experimental Protocol:

-

Formation of N,N-dimethyl propiolamide: A solution of 1194g of dimethylamino formyl iodine in 1,4-dioxane is added dropwise to 414.7g of potassium acetylene in a flask, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction temperature is raised to 56 °C for 3.5 hours. The resulting mixture is filtered, and the filtrate is distilled under reduced pressure to yield N,N-dimethyl propiolamide.[4]

-

Hydrogenation: 1469.1g of N,N-dimethyl propiolamide is placed in an autoclave with 7.35g of Pd-Al2O3-Li catalyst. Hydrogen is continuously flowed at a temperature of 52 °C and a pressure of 0.16 MPa for 5.5 hours.[4]

-

Purification: The reaction mixture is then distilled under reduced pressure to obtain this compound with a purity of 97.4%.[4]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Peaks/Shifts |

| ¹H NMR | Data available but specific peak assignments require further analysis from raw data.[5] |

| ¹³C NMR | Data available but specific peak assignments require further analysis from raw data.[6] |

| IR Spectroscopy | Characteristic peaks include C=O stretching of the tertiary amide and C-N stretching.[7] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 113.16 g/mol . |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent for analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra can be obtained using a neat liquid sample between KBr plates or as a thin film.

-

Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis process and the relationship between the different characterization techniques.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CAS 6976-91-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 4. N,N-Dimethylacrylamide synthesis - chemicalbook [chemicalbook.com]

- 5. N,N-Dimethylacrylamide(2680-03-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(6976-91-6) 13C NMR spectrum [chemicalbook.com]

- 7. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of N,N-Dimethylmethacrylamide"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethylmethacrylamide (DMMAm), a monomer of significant interest in polymer chemistry and advanced drug delivery systems. This document details its fundamental characteristics, experimental protocols for property determination, and key reaction pathways.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid. Its core structure consists of a methacrylamide backbone with two methyl groups attached to the amide nitrogen. This substitution pattern imparts unique solubility and reactivity characteristics.

Identification and Structure

| Identifier | Value |

| Chemical Name | N,N,2-trimethylprop-2-enamide |

| Synonyms | This compound, N,N,2-Trimethylacrylamide |

| CAS Number | 6976-91-6 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| SMILES | CC(=C)C(=O)N(C)C |

| InChI Key | QRWZCJXEAOZAAW-UHFFFAOYSA-N |

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Density | 0.94 g/cm³ | at 25 °C |

| Boiling Point | 65-67 °C | at 10 mmHg |

| Melting Point | -14.53 °C | (Predicted) |

| Flash Point | 83 °C | |

| Refractive Index | 1.46 | at 20 °C |

| Vapor Pressure | 0.309 mmHg | at 25 °C |

Solubility

This compound is soluble in water and a variety of organic solvents.

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined using vacuum distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Place a sample of this compound in the round-bottom flask along with boiling chips.

-

Assemble the vacuum distillation apparatus.

-

Slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitoring with the manometer.

-

Begin heating the sample gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat step 2 and 3, and weigh the pycnometer filled with the sample (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Chemical Properties and Reactivity

Polymerization

This compound readily undergoes free-radical polymerization to form poly(this compound). This reactivity is central to its application in materials science. The polymerization can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).

The steric hindrance from the N,N-dimethyl groups and the α-methyl group can influence the polymerization kinetics and the properties of the resulting polymer.

"N,N-Dimethylmethacrylamide monomer structure and reactivity"

An In-depth Technical Guide on N,N-Dimethylmethacrylamide: Monomer Structure and Reactivity

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of the this compound (DMMA) monomer, intended for researchers, scientists, and professionals in drug development and polymer science.

Monomer Structure and Identification

This compound (DMMA) is a methacrylamide monomer featuring a vinyl group susceptible to polymerization and a tertiary amide functionality. The presence of two methyl groups on the nitrogen atom and a methyl group on the alpha-carbon of the vinyl group imparts specific reactivity and properties to the resulting polymers.

Chemical Structure:

Caption: General workflow for free radical chain-growth polymerization.

Anionic Polymerization

Anionic polymerization is a highly effective method for producing well-defined poly(this compound) with a controlled structure and narrow molecular weight distribution. [1]This "living" polymerization technique is particularly advantageous for creating block copolymers. [1]A key benefit of DMMA in this context is the absence of an acidic amide proton, which significantly minimizes chain transfer reactions that can occur with other acrylamide-type monomers. [1]

Reactivity Ratios

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ (DMAA) | r₂ |

| DMAA | 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 |

| DMAA | 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 |

(Data sourced from)[2]

Experimental Protocols

Detailed experimental protocols for the homopolymerization of DMMA are scarce, likely due to the challenges in its conventional free radical homopolymerization. The following protocols are generalized procedures for polymerization methods suitable for this class of monomer, adapted from literature on related compounds. These should be considered as starting points and require optimization for DMMA.

Protocol: Free Radical Copolymerization (Illustrative)

This protocol describes a general procedure for free radical copolymerization in a solvent.

Materials:

-

This compound (DMMA) monomer

-

Comonomer (e.g., Methyl Methacrylate)

-

2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Reaction vessel (e.g., Schlenk tube or sealed ampule)

-

Precipitating solvent (e.g., diethyl ether or hexane)

Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel, dissolve DMMA, the chosen comonomer, and AIBN in the anhydrous solvent. The molar ratio of monomers and the concentration of the initiator should be determined based on the desired copolymer composition and molecular weight.

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature appropriate for AIBN decomposition (typically 60-80 °C). Allow the reaction to proceed for the desired time, with stirring.

-

Termination and Precipitation: Quench the polymerization by rapidly cooling the vessel in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., diethyl ether). The polymer can be further purified by re-dissolving it in a suitable solvent (e.g., THF or chloroform) and re-precipitating.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.

Caption: Experimental workflow for free radical copolymerization.

Protocol: Anionic Polymerization (Generalized)

Anionic polymerization requires stringent anhydrous and anaerobic conditions. This protocol outlines the general high-vacuum techniques required.

Materials:

-

This compound (DMMA) monomer (rigorously purified and dried)

-

Anionic initiator (e.g., n-butyllithium or sodium naphthalide)

-

Anhydrous, oxygen-free solvent (e.g., THF)

-

High-vacuum line and all-glass, flame-dried reaction apparatus

-

Terminating agent (e.g., degassed methanol)

Procedure:

-

Apparatus and Reagent Preparation: Assemble the reaction apparatus (reactor, monomer ampules, initiator vessel) on a high-vacuum line. Flame-dry all glassware under vacuum to remove adsorbed water. Purify the solvent and monomer by distillation over appropriate drying agents (e.g., sodium/benzophenone ketyl for THF).

-

Solvent and Initiator Addition: Distill the purified solvent into the reactor under vacuum. Introduce the initiator into the reactor using high-vacuum techniques.

-

Initiation and Polymerization: Cool the reactor to the desired temperature (e.g., -78 °C). Distill the purified DMMA monomer into the reactor to initiate the polymerization. The reaction is typically very fast.

-

Termination: After the desired reaction time, introduce a terminating agent, such as degassed methanol, to quench the living anionic chain ends.

-

Purification: Allow the system to warm to room temperature. Precipitate the polymer in a suitable non-solvent.

-

Drying: Collect the polymer and dry it under vacuum to a constant weight.

Caption: High-level workflow for anionic polymerization.

References

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylacrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N,N-Dimethylacrylamide (DMAA) in various organic solvents. A thorough understanding of its solubility is critical for its application in polymerization, formulation development, and as a versatile solvent in chemical synthesis. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts of N,N-Dimethylacrylamide Solubility

N,N-Dimethylacrylamide is a polar, aprotic, and non-ionic monomer. Its molecular structure, featuring a vinyl group, a carbonyl group, and two methyl groups on the amide nitrogen, dictates its solubility behavior. The key principle governing its solubility is "like dissolves like." The polar amide group contributes to its miscibility with water and other polar solvents, while the overall molecular structure allows for interaction with a range of less polar organic solvents.

Quantitative and Qualitative Solubility Data

While N,N-Dimethylacrylamide is widely reported to be soluble in many common organic solvents, specific quantitative data is not always readily available in the literature. The following tables summarize the available quantitative and qualitative solubility information.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 152 g/L[1] | 25 |

Note: Some sources describe the solubility of N,N-Dimethylacrylamide in water as "miscible"[1] or "highly soluble"[2], while others have reported it as "slightly soluble (1.000 g/L at 20°C)"[3][4]. The value of 152 g/L from a safety data sheet is considered a more reliable quantitative measure.[1]

Qualitative Solubility Data

| Solvent | Solubility Description |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[2][5] |

| Acetone | Soluble[5] |

| Benzene | Soluble[5] |

| Toluene | Soluble[5] |

| Other standard organic solvents | Soluble[5] |

| n-Hexane | Insoluble[5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of N,N-Dimethylacrylamide in organic solvents. These protocols are based on established laboratory practices.

Protocol 1: Determination of Miscibility (Qualitative)

Objective: To determine if N,N-Dimethylacrylamide is miscible with a given organic solvent.

Materials:

-

N,N-Dimethylacrylamide

-

Test organic solvent

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry test tube, add a known volume (e.g., 5 mL) of the organic solvent.

-

To the same test tube, add an equal volume (5 mL) of N,N-Dimethylacrylamide.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

-

Observation and Interpretation:

-

Miscible: A single, clear, and homogenous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Protocol 2: Determination of Solubility (Quantitative)

Objective: To determine the quantitative solubility of N,N-Dimethylacrylamide in a given organic solvent at a specific temperature.

Materials:

-

N,N-Dimethylacrylamide

-

Test organic solvent

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of N,N-Dimethylacrylamide to a known volume of the organic solvent in several sealed flasks.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved N,N-Dimethylacrylamide to settle. If necessary, centrifuge the samples to facilitate phase separation.

-

Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid drawing any undissolved solute, the use of a syringe filter is recommended.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of N,N-Dimethylacrylamide.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of N,N-Dimethylacrylamide in an organic solvent.

Caption: Experimental workflow for solubility determination.

References

"N,N-Dimethylmethacrylamide CAS number and molecular weight"

An In-depth Technical Guide to N,N-Dimethylmethacrylamide

This technical guide provides a comprehensive overview of this compound, focusing on its core chemical identifiers and the current understanding of its polymerization behavior. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and potential applications of this monomer.

Chemical Identification and Properties

This compound is a vinyl monomer that has garnered interest in polymer chemistry. However, its utility has been limited by challenges in polymerization. The fundamental chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 6976-91-6 | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

Polymerization of this compound

A significant body of research indicates that N,N-disubstituted methacrylamides, including this compound (DMMA), exhibit poor polymerizability, particularly in radical and anionic polymerization processes. This characteristic distinguishes it from its more readily polymerizable analog, N,N-Dimethylacrylamide (DMAA). The primary reason for this low reactivity is attributed to the steric hindrance caused by the α-methyl group on the vinylidene moiety, which classifies it as an unconjugated vinyl monomer.

While homopolymerization has proven difficult, this compound can be incorporated into copolymers with other monomers. For instance, it has been successfully copolymerized with N,N-diethylacrylamide (DEAA) through radical polymerization, yielding thermo-responsive copolymers.

Theoretical Polymerization Approaches

Several modern polymerization techniques could theoretically be employed for this compound, though successful homopolymerization has not been widely reported.

-

Radical Polymerization : This is a common method for vinyl monomers. However, for this compound, the steric hindrance from the quaternary carbon of the propagating radical impedes effective chain propagation.

-

Anionic Polymerization : This technique may be a viable option. The absence of an amide proton in this compound minimizes chain transfer reactions, which can be problematic for other acrylamide monomers. Careful management of side reactions involving the carbonyl group and acidic protons on the α-carbon would be crucial.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a versatile controlled radical polymerization (CRP) method. While extensively studied for N,N-Dimethylacrylamide, there is a lack of scientific literature reporting the successful RAFT homopolymerization of this compound.

Comparative Polymerizability

The difference in polymerizability between this compound and N,N-Dimethylacrylamide is a key consideration for researchers. The presence of the α-methyl group in the former significantly reduces its reactivity.

Caption: Comparative polymerizability of DMAA and DMMA.

Potential Applications

Due to the challenges in achieving high molecular weight homopolymers, the applications of this compound are not as widespread as those of N,N-Dimethylacrylamide. However, its incorporation into copolymers can impart unique thermo-responsive properties. These copolymers have potential applications in the development of "smart" materials, such as hydrogels for drug delivery and biomedical devices, where a temperature-dependent response is desired. Further research into overcoming the hurdles of its polymerization is necessary to fully explore its potential.

References

The Challenge of Homopolymerization: A Kinetic Perspective on N,N-Dimethylmethacrylamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylmethacrylamide (DMMAm) presents a significant challenge in polymer synthesis due to its pronounced resistance to homopolymerization via conventional free-radical pathways. This resistance is primarily attributed to steric hindrance imposed by the α-methyl group and the N,N-disubstituted amide functionality. This technical guide provides a comprehensive analysis of the kinetic barriers to DMMAm homopolymerization, supported by available literature. While kinetic data for its homopolymerization is scarce due to these challenges, this document presents data on its copolymerization behavior. For a comparative kinetic understanding, we also provide a detailed overview of the polymerization kinetics of the structurally similar, yet more reactive monomer, N,N-Dimethylacrylamide (DMAAm). This guide aims to equip researchers with a thorough understanding of the underlying chemical principles and practical considerations for working with these monomers.

Introduction: The Steric Hurdle of this compound

N,N-disubstituted methacrylamides, such as this compound, are known to be difficult to homopolymerize through conventional radical polymerization methods.[1] This low reactivity is a significant factor for researchers considering this monomer for the development of novel polymers. The primary reason for this poor polymerizability is the steric hindrance caused by the combined presence of the α-methyl group and the two methyl groups on the nitrogen atom.[2][3] This steric congestion impedes the approach of the monomer to the growing polymer chain's radical end, thus inhibiting the propagation step of the polymerization.

In contrast, its acrylamide counterpart, N,N-Dimethylacrylamide (DMAAm), which lacks the α-methyl group, readily undergoes polymerization. This fundamental difference in reactivity underscores the critical role of the α-methyl group in determining the polymerizability of methacrylamide derivatives.

Homopolymerization of this compound: A Kinetic Dead End?

Attempts to homopolymerize this compound using standard radical polymerization techniques have been largely unsuccessful. One study noted that no polymerization of this compound was observed with a RuCl2(PPh3)3-based initiating system in toluene at 80°C, even after 50 days.[1] This starkly illustrates the monomer's inherent lack of reactivity under these conditions.

Copolymerization: Incorporating this compound into Polymers

While DMMAm resists homopolymerization, it can be successfully copolymerized with other vinyl monomers. The kinetic parameters of these copolymerizations are crucial for predicting the composition and microstructure of the resulting copolymer.

Reactivity Ratios

Reactivity ratios are key parameters in copolymerization kinetics, indicating the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. Unfortunately, specific reactivity ratios for the copolymerization of this compound are not extensively reported. However, data for the copolymerization of the related N,N-Dimethylacrylamide (DMAAm) can provide some insights into the behavior of N,N-disubstituted acrylamides.

Table 1: Reactivity Ratios for Copolymerization of N,N-Dimethylacrylamide (DMAAm) with Various Monomers

| Comonomer (M₂) | r₁ (DMAAm) | r₂ (M₂) | Reference |

| n-Butyl Acrylate (nBA) | 1.16 | 1.01 | [4] |

| 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 | [5] |

| 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 | [5] |

| N-Isopropylacrylamide (NIPAm) | 1.10 | 0.83 | [6] |

Kinetics of N,N-Dimethylacrylamide (DMAAm) Homopolymerization: A Comparative Case Study

To understand the kinetic principles that govern the polymerization of N,N-disubstituted acrylamides, it is instructive to examine the homopolymerization of N,N-Dimethylacrylamide (DMAAm). Unlike its methacrylamide counterpart, DMAAm is readily polymerizable, and its kinetics have been studied using various techniques.

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for the homopolymerization of DMAAm under different conditions.

Table 2: Kinetic Data for the Homopolymerization of N,N-Dimethylacrylamide (DMAAm)

| Polymerization Method | Temperature (°C) | Solvent | k_p (L mol⁻¹ s⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) | Reference |

| Pulsed-Laser Polymerization | - | Aqueous Solution (0.20 g/g) | 43,489 | - | [7] |

| Pulsed-Laser Polymerization | - | Bulk | 10,479 | - | [7] |

Note: k_p is the propagation rate coefficient.

The data clearly shows that the polymerization of DMAAm is significantly faster in aqueous solution compared to bulk polymerization.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the polymerization of N,N-disubstituted (meth)acrylamides.

Attempted Homopolymerization of this compound (Illustrative)

This protocol is based on a reported unsuccessful attempt and highlights the conditions under which polymerization did not occur.[1]

-

Materials : this compound (monomer), H-(MMA)₂-Cl (initiator), RuCl₂(PPh₃)₃ (catalyst), Al(Oi-Pr)₃ (co-catalyst), Toluene (solvent).

-

Procedure :

-

In a dried Schlenk tube under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (10 mM) and Al(Oi-Pr)₃ (40 mM) in toluene.

-

Add the initiator H-(MMA)₂-Cl (20 mM).

-

Add this compound.

-

The reaction mixture is stirred at 80°C.

-

Aliquots are taken periodically to monitor for polymer formation (e.g., by gravimetry or NMR).

-

-

Outcome : No polymer formation was observed even after 50 days.

Radical Copolymerization of N,N-Dimethylacrylamide (DMAAm) and n-Butyl Acrylate (nBA) via ATRP[4]

-

Materials : N,N-Dimethylacrylamide (DMAAm), n-Butyl Acrylate (nBA), Methyl 2-chloropropionate (initiator), CuCl (catalyst), Me₆TREN (ligand), Toluene (solvent).

-

Procedure :

-

A Schlenk flask is charged with CuCl and the desired amount of toluene.

-

The flask is sealed, and the solution is deoxygenated by several freeze-pump-thaw cycles.

-

Me₆TREN is added under an inert atmosphere.

-

The monomers (DMAAm and nBA) and the initiator (Methyl 2-chloropropionate) are added via syringe.

-

The polymerization is conducted at room temperature.

-

The reaction is terminated by exposing the mixture to air.

-

The polymer is purified by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.

-

Visualizing Polymerization Pathways and Workflows

General Free Radical Polymerization Mechanism

Caption: A simplified workflow of the three main stages of free-radical polymerization.

Experimental Workflow for ATRP

Caption: A typical experimental workflow for Atom Transfer Radical Polymerization (ATRP).

Conclusion

The homopolymerization of this compound via conventional free-radical methods is kinetically unfavorable due to significant steric hindrance. This guide has detailed the challenges and provided a comparative analysis with the more reactive N,N-Dimethylacrylamide. For researchers in polymer science and drug development, understanding these kinetic limitations is paramount. While DMMAm can be incorporated into copolymers, its utility as a homopolymer is restricted. Future research may explore alternative polymerization techniques, such as anionic or group transfer polymerization, to overcome these kinetic barriers, although these also present their own challenges. The provided data and protocols for the analogous DMAAm serve as a valuable baseline for further investigation into the polymerization of N,N-disubstituted (meth)acrylamides.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermal Properties of Poly(N,N-Dimethylmethacrylamide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(N,N-Dimethylmethacrylamide) (PDMMAm). Due to the limited availability of specific thermal data for PDMMAm in the current scientific literature, this guide also includes detailed information on the thermal behavior of its close structural analogs: poly(N,N-dimethylacrylamide) (PDMAAm) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). This comparative approach offers valuable insights for researchers working with these polymers.

Core Thermal Properties

The thermal properties of a polymer are critical for determining its processing conditions, stability, and application range. Key parameters include the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of thermal degradation.

Poly(this compound) (PDMMAm)

Direct experimental data on the thermal properties of poly(this compound) is scarce. Research suggests that N,N-disubstituted methacrylamides, including this compound, can be challenging to homopolymerize using conventional free radical techniques, which may contribute to the limited data.[1] However, some general information is available:

-

Glass Transition Temperature (Tg): Specific Tg values for homopolymers of PDMMAm are not readily found in the reviewed literature.

-

Thermal Decomposition (Td): Thermogravimetric analysis (TGA) indicates an onset of decomposition at temperatures greater than 200 °C.[1]

Analogous Polymers for Reference

Given the limited data on PDMMAm, examining the thermal properties of its structural analogs provides valuable context.

PDMAAm is a well-studied, non-ionic, water-soluble polymer. Its thermal properties are summarized below.

Table 1: Thermal Properties of Poly(N,N-dimethylacrylamide) (PDMAAm)

| Thermal Property | Value | Reference |

| Glass Transition Temperature (Tg) | 89 °C | Sigma-Aldrich |

| Glass Transition Temperature (Tg) | 116.8 °C | [2] |

Note: The variation in reported Tg values can be attributed to differences in polymer molecular weight, measurement technique, and experimental conditions.

PDMAEMA is a cationic polymer with interesting temperature-responsive properties. Its thermal decomposition has been studied in detail.

The thermal degradation of PDMAEMA occurs in a two-stage process. The initial stage involves the degradation of the side groups, followed by the decomposition of the main polymer chain at higher temperatures.[3][4]

Table 2: Thermal Decomposition of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)

| Decomposition Stage | Temperature Range | Description | Activation Energy | Reference |

| First Stage | 290 - 400 °C | Disappearance of side amine groups. | 89.8 kJ/mol | [3] |

| Second Stage | 390 - 560 °C | Degradation of remaining side groups and main chain disintegration. | 17.7 kJ/mol | [3] |

Experimental Protocols

Accurate determination of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for determining the glass transition temperature.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points, such as indium.

-

Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program involves:

-

Heating from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[5]

-

Cooling back to the starting temperature at a controlled rate.

-

A second heating run at the same rate, during which the Tg is measured.

-

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td) Determination

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a polymer.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is tared, and the sample is loaded into the furnace.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation. An oxidative atmosphere (e.g., air) can also be used for comparison. A constant gas flow rate is maintained (e.g., 25-50 mL/min).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition (Td) is determined from the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Synthesis of Poly(this compound) and Analogs

The synthesis method can influence the final properties of the polymer, including its thermal characteristics.

Poly(this compound) (PDMMAm)

As mentioned, the homopolymerization of this compound via conventional free radical polymerization is reported to be challenging.[1] Alternative polymerization techniques may be required to synthesize well-defined polymers for thermal analysis.

Poly(N,N-dimethylacrylamide) (PDMAAm)

PDMAAm is commonly synthesized via free radical polymerization. A typical procedure involves dissolving the N,N-dimethylacrylamide monomer in a suitable solvent (e.g., 1,4-dioxane or water), adding a radical initiator such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), and heating the mixture under an inert atmosphere to initiate polymerization.[6]

Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)

PDMAEMA can also be synthesized by free radical polymerization. The monomer, N,N-dimethylaminoethyl methacrylate, is polymerized in a solvent like toluene using an initiator such as AIBN. The polymerization is typically carried out at an elevated temperature (e.g., 70°C) for several hours.[5]

Conclusion

This guide has summarized the available information on the thermal properties of poly(this compound) and its close analogs, poly(N,N-dimethylacrylamide) and poly(N,N-dimethylaminoethyl methacrylate). While specific thermal data for PDMMAm is limited, the provided information on its analogs offers a valuable starting point for researchers. The detailed experimental protocols for DSC and TGA provide a solid foundation for the characterization of these and other polymers. Further research is needed to fully elucidate the thermal behavior of poly(this compound).

References

- 1. This compound | 6976-91-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethylmethacrylamide (CAS No. 6976-91-6). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical.

Chemical and Physical Properties

This compound is a monomer used in the synthesis of polymers for various applications. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.94 g/cm³ | [1] |

| Boiling Point | 65-67 °C at 10 mmHg | [1] |

| Melting Point | -14.53 °C (Predicted) | [1] |

| Solubility | Soluble in water, alcohol, acetone, benzene, and toluene. Insoluble in n-Hexane. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation |

Note: GHS classification may vary between suppliers and regulatory bodies.

Toxicological Data

The toxicological profile of this compound indicates that it is harmful through oral and dermal routes of exposure. Key toxicological data are summarized in Table 3.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 460 mg/kg |

| LD50 | Mouse | Subcutaneous | 580 mg/kg |

It is important to note that detailed experimental protocols for these toxicological studies are not publicly available. The provided values are based on information from safety data sheets and chemical databases. For in-depth toxicological assessment, it is recommended to consult original research literature, which may be proprietary.

Information on the specific signaling pathways of toxicity for this compound is not available in the public domain. Research in this area is likely limited or has not been published.

Handling Precautions and Exposure Controls

Due to the hazardous nature of this compound, strict handling precautions and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound from receipt to disposal.

References

The Genesis of a Monomer: Unearthing the Discovery and History of N,N-Dimethylmethacrylamide

A comprehensive review of the synthesis and early development of N,N-Dimethylmethacrylamide remains elusive in readily available scientific literature and patent archives. While its structural analog, N,N-Dimethylacrylamide, has a more documented history, the specific timeline and pioneering researchers behind the initial synthesis of the methacrylamide variant are not clearly established in current public records.

The broader class of N-substituted acrylamides and methacrylamides emerged in the mid-20th century, driven by the burgeoning field of polymer chemistry. The primary synthetic route to these compounds involved the reaction of an acid chloride (acryloyl chloride or methacryloyl chloride) with a corresponding amine. This fundamental reaction laid the groundwork for the creation of a wide array of monomers with diverse properties for polymer synthesis.

While modern industrial production methods for N,N-Dimethylacrylamide are well-documented in patents, detailing processes such as the reaction of methyl acrylate with dimethylamine followed by amidation and cracking, the historical context of the very first laboratory synthesis of this compound is not as accessible.

A pivotal publication in this field is the 1950 paper by C. E. Rehberg and J. A. Dixon in the Journal of the American Chemical Society, titled "Preparation of N-Substituted Acrylamides and Methacrylamides." Although the full text of this article is not widely available in digital archives, its title strongly suggests that it may contain the first reported synthesis of this compound. A thorough analysis of this document is critical to constructing a definitive history of the compound's discovery.

Without access to this key historical document, a detailed account of the initial experimental protocols, the quantitative data from the first synthesis, and the logical workflow of its discovery remains speculative. Modern synthetic methods, while efficient, do not shed light on the original techniques and challenges faced by the pioneering chemists in this field.

Further archival research into mid-20th-century chemical literature and patents is necessary to fully elucidate the discovery and early history of this compound. This would involve accessing specialized scientific databases and historical journal collections to uncover the foundational work that led to the development of this important monomer.

Modern Synthetic Approaches

Contemporary methods for the synthesis of N-substituted (meth)acrylamides generally fall into a few main categories. While not representing the historical discovery, these methods illustrate the evolution of the synthesis of this class of compounds.

One common industrial route involves the formation of an amine adduct followed by pyrolysis. For instance, a process for producing N,N-dimethylacrylamide involves the reaction of methyl acrylate and dimethylamine to form an ester adduct, which is then amidated and subsequently pyrolyzed. A similar pathway can be inferred for this compound, likely starting from methyl methacrylate.

Another prevalent method is the acylation of amines with acryloyl or methacryloyl chloride. This is a versatile and widely used laboratory-scale method for preparing a variety of N-substituted acrylamides and methacrylamides.

Below is a generalized representation of the synthesis of an N,N-disubstituted methacrylamide from methacryloyl chloride and a secondary amine.

Spectroscopic Analysis of N,N-Dimethylmethacrylamide: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of N,N-Dimethylmethacrylamide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, provides comprehensive experimental protocols, and presents data in a clear, accessible format.

Chemical Structure and Spectroscopic Correlation

This compound is a tertiary amide with a methacrylate functional group. Its structure consists of two methyl groups attached to the nitrogen atom, a carbonyl group, and a carbon-carbon double bond substituted with a methyl group. This molecular architecture gives rise to characteristic signals in both NMR and IR spectroscopy, which are invaluable for its identification and characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons, the α-methyl protons, and the N-methyl protons. Based on the spectrum of N,N-Dimethylacrylamide[1][2], the following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound in a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinyl (=CH₂) | 5.3 - 5.7 | Multiplet | 2H |

| N-Methyl (N-CH₃) | 2.9 - 3.2 | Singlet | 6H |

| α-Methyl (C-CH₃) | ~1.9 | Singlet | 3H |

Note: The chemical shifts for the N-methyl protons may appear as two distinct singlets due to restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound, based on data for its acrylamide analog[2][3] and known substituent effects, are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Quaternary Vinyl (=C<) | 138 - 142 |

| Methylene Vinyl (=CH₂) | 115 - 120 |

| N-Methyl (N-CH₃) | 35 - 38 |

| α-Methyl (C-CH₃) | 18 - 22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the carbon-carbon double bond. The following table outlines the expected vibrational frequencies and their assignments, drawing comparisons from N,N-Dimethylacrylamide[4][5][6][7][8][9].

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp² and sp³) | 2900 - 3100 | Medium |

| C=O stretch (amide) | 1640 - 1660 | Strong |

| C=C stretch (alkene) | 1610 - 1630 | Medium |

| C-N stretch | 1100 - 1200 | Medium |

| =C-H bend (out-of-plane) | 900 - 1000 | Medium |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

For ¹H NMR: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

4.1.2. Instrument Parameters and Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 512-1024 scans, 2-5 second relaxation delay).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR accessory is clean and installed in the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal, if applicable. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a suitable number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. N,N-Dimethylacrylamide(2680-03-7) 1H NMR [m.chemicalbook.com]

- 2. N,N-Dimethylacrylamide(2680-03-7) 13C NMR [m.chemicalbook.com]

- 3. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Propenamide, N,N-dimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N,N-Dimethylacrylamide(2680-03-7) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the RAFT Polymerization of N,N-Dimethylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the controlled synthesis of poly(N,N-Dimethylmethacrylamide) (PDMAm) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.

The following protocol is adapted from established methods for the RAFT polymerization of structurally similar N-substituted methacrylamides, specifically N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), due to a lack of a specific published protocol for this compound.[1][2][3] Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve the desired polymer characteristics.

Core Concepts of RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined architectures.[4] The process involves a conventional free radical polymerization in the presence of a suitable RAFT chain transfer agent (CTA). The RAFT agent reversibly deactivates propagating polymer chains, allowing for controlled growth and resulting in polymers with low polydispersity.[5][6]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from a procedure for a structurally related cationic methacrylamido monomer.[1][2][3]

2.1. Materials

-

Monomer: this compound (DMMAm)

-

RAFT Agent (CTA): 4-cyanopentanoic acid dithiobenzoate (CTP)

-

Initiator: 4,4'-azobis(4-cyanovaleric acid) (ACVA)

-

Solvent: A mixture of water (acidic pH) and 2-propanol (2:1 ratio is a good starting point)[1][2][3]

-

Degassing: Nitrogen or Argon gas

2.2. Equipment

-

Schlenk flask or a round-bottom flask with a sidearm

-

Magnetic stirrer and stir bar

-

Oil bath with temperature control

-

Schlenk line or a system for providing an inert atmosphere

-

Syringes and needles for transfer of degassed liquids

-

Standard laboratory glassware

2.3. Procedure

-

Preparation of the Reaction Mixture:

-

To a Schlenk flask, add the desired amounts of this compound (monomer), 4-cyanopentanoic acid dithiobenzoate (RAFT agent), and 4,4'-azobis(4-cyanovaleric acid) (initiator). The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the RAFT agent to initiator ratio will affect the polymerization rate and control. A typical starting point for the CTA to initiator ratio is between 5:1 and 10:1.[6]

-

Add the solvent system (e.g., a 2:1 mixture of acidic water and 2-propanol) to the flask to achieve the desired monomer concentration.[1][2][3]

-

-

Degassing:

-

Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Alternatively, purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes.

-

-

Polymerization:

-

Immerse the sealed and degassed reaction flask into a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[7]

-

Stir the reaction mixture for the desired period. The reaction time will depend on the specific conditions and the desired monomer conversion. It is advisable to take aliquots at different time points to monitor the polymerization kinetics.

-

-

Termination and Isolation:

-

To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.

-

The polymer can be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.

-

Quantitative Data Summary

The following table summarizes representative data from the RAFT polymerization of a structurally similar methacrylamide monomer, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride, which can be used as an initial guide for the polymerization of this compound.[1][2][3]

| Target DP | Monomer Conc. (M) | CTA/Initiator Ratio | Time (h) | Conversion (%) | M (Theoretical) ( g/mol ) | M (Experimental) ( g/mol ) | PDI (M/M) |

| 100 | 1.0 | 5:1 | 4 | 85 | 9,700 | 10,500 | 1.15 |

| 200 | 1.0 | 5:1 | 6 | 92 | 19,400 | 20,100 | 1.18 |

| 100 | 2.0 | 5:1 | 2.5 | 90 | 10,200 | 11,000 | 1.13 |

| 200 | 2.0 | 5:1 | 4 | 95 | 20,300 | 21,500 | 1.16 |

DP = Degree of Polymerization M (Theoretical) = ([Monomer]/[CTA]) x DP x MW + MW Data is adapted from studies on a structurally similar monomer and should be considered as a starting point for optimization.[1][2][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

Caption: Workflow for RAFT Polymerization of this compound.

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and purity. Common techniques include:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M), weight-average molecular weight (M), and the polydispersity index (PDI = M/M).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the polymer structure and to determine the monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ATRP Synthesis of N,N-Dimethylmethacrylamide Block Copolymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers containing N,N-Dimethylmethacrylamide (DMMA), often referred to as N,N-Dimethylacrylamide (DMAA) in literature, via Atom Transfer Radical Polymerization (ATRP). Particular attention is given to the challenges and optimization strategies for achieving controlled polymerization, which is crucial for the development of advanced materials for drug delivery and other biomedical applications.

Application Notes

The ATRP of acrylamides, including DMMA, presents unique challenges compared to the polymerization of methacrylates and styrenes. Researchers have found that achieving a controlled polymerization of DMMA can be difficult, often resulting in broad molecular weight distributions and discrepancies between theoretical and experimental molecular weights.[1][2] This is attributed to the strong complexation of the copper catalyst to the amide functionality of the polymer chain, which can slow down the deactivation process and lead to a loss of control.[1][2]

Despite these challenges, successful synthesis of block copolymers incorporating PDMAA has been achieved, primarily through the use of specific ligands or by employing a macroinitiator strategy. The use of the ligand 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) has been shown to yield high monomer conversions in a short time, although the control over the polymerization may still be limited.[3] A more common and often more successful approach is to first synthesize a well-defined macroinitiator by ATRP of a more readily polymerizable monomer, such as a methacrylate or acrylate, and then use this macroinitiator to initiate the polymerization of DMMA.[3] This method allows for the preparation of block copolymers with better-defined architectures.

Amphiphilic block copolymers containing a hydrophilic PDMAA block are of significant interest for drug delivery applications.[4][5][6] These copolymers can self-assemble in aqueous media to form nanostructures like micelles and vesicles, which can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their targeted delivery.[5][6] The properties of these self-assembled structures are highly dependent on the block copolymer composition and molecular weight, underscoring the importance of controlled synthesis methods like ATRP.

For applications requiring thermoresponsive materials, block copolymers of DMMA can be designed to exhibit Lower Critical Solution Temperature (LCST) behavior, where they undergo a phase transition in response to temperature changes.[7] This property can be exploited for triggered drug release at specific physiological temperatures.

While ATRP is a viable method, it is worth noting that other controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed for the synthesis of well-defined PDMAA-based block copolymers and may offer better control in some cases.[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Poly(methyl acrylate)-b-poly(this compound) Block Copolymer via ATRP using a Macroinitiator Approach

This protocol describes the synthesis of a poly(methyl acrylate) (PMA) macroinitiator followed by its use in the polymerization of this compound (DMMA) to form a diblock copolymer.[3]

Materials:

-

Methyl acrylate (MA), this compound (DMMA) (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol, Tetrahydrofuran (THF) (for purification)

-

Nitrogen gas (for deoxygenation)

Procedure:

Part A: Synthesis of Poly(methyl acrylate) (PMA) Macroinitiator

-

In a Schlenk flask equipped with a magnetic stir bar, add CuBr (specific amount to be calculated based on desired molecular weight and monomer/initiator ratio).

-

Add anisole as the solvent.

-

Add the desired amount of methyl acrylate monomer.

-

Add the calculated amount of EBiB initiator.

-

Add the PMDETA ligand.

-

Seal the flask and deoxygenate the mixture by three freeze-pump-thaw cycles.[10]

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Allow the polymerization to proceed for the desired time to achieve a high conversion.

-

To stop the polymerization, open the flask to air and cool it down.[10]

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[10]

-

Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

-

Filter and dry the PMA macroinitiator under vacuum.

-

Characterize the macroinitiator for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Part B: Synthesis of Poly(methyl acrylate)-b-poly(this compound) (PMA-b-PDMAA)

-

In a new Schlenk flask, dissolve the purified PMA macroinitiator in a suitable solvent (e.g., anisole or DMF).

-

Add the desired amount of DMMA monomer.

-

Add CuBr and the ligand (e.g., PMDETA or Me4Cyclam). The choice of ligand can be critical for the polymerization of DMMA.[3]

-

Deoxygenate the mixture using three freeze-pump-thaw cycles.[10]

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

-

Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

-

After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air.[10]

-

Purify the block copolymer by diluting with THF and passing it through an alumina column to remove the catalyst, followed by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).

-

Dry the final PMA-b-PDMAA block copolymer under vacuum.

-

Characterize the block copolymer using GPC to determine Mn and PDI, and ¹H NMR to confirm the composition of the blocks.

Data Presentation

| Polymer Sample | Monomer(s) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |

| PMA Macroinitiator | Methyl Acrylate | - | - | - | [3] |

| PMA-b-PDMAA | MA, DMMA | - | 48,600 | 1.33 | [3] |

Note: Specific values for theoretical Mn and experimental Mn for the macroinitiator would depend on the targeted molecular weight and experimental outcome, which are not detailed in the provided search results.

Visualizations

Experimental Workflow

Caption: Workflow for ATRP synthesis of block copolymers.

ATRP Equilibrium

Caption: The equilibrium in Atom Transfer Radical Polymerization (ATRP).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Block copolymers for Drug Delivery nano System... - Pergamos [pergamos.lib.uoa.gr]

- 5. m.youtube.com [m.youtube.com]

- 6. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: N,N-Dimethylmethacrylamide in Hydrogel Synthesis for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.